2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Description
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol is a chloroaromatic ethanol derivative featuring a 4-chlorophenyl group linked via a methylamino bridge to a hydroxyethyl chain. Its structure combines hydrophobic (chlorophenyl) and hydrophilic (hydroxyethyl) moieties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGXTPUSBBBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol typically involves the reaction of 4-chlorobenzyl chloride with 2-aminoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly, the reaction is carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[(4-Chlorophenyl)methyl-(2-oxoethyl)amino]ethanol.
Reduction: Formation of 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Molecular Properties
A comparative analysis of key structural analogs is provided below:
Key Observations :
- Chlorine Substitution: The number and position of Cl atoms significantly affect electronic properties. For example, 2,6-dichlorophenyl in enhances planarity and π-π stacking, whereas monosubstitution in reduces steric hindrance.
- Hydrogen Bonding: Hydroxyethyl and amino groups in facilitate intramolecular H-bonding (e.g., N–H···Cl/O interactions), stabilizing crystal structures .
- Heterocyclic Modifications : The thiazole ring in introduces anti-allergic activity, absent in purely aromatic analogs.
Activity Trends :
Physicochemical Properties
- Solubility : Hydroxyethyl groups improve aqueous solubility, while chlorophenyl moieties enhance lipid solubility (logP ~2.5–3.5 estimated).
- Thermal Stability : Melting points for crystalline analogs (e.g., ) exceed 150°C due to H-bonding and π-stacking .
- Spectroscopic Data : IR and NMR spectra for reveal O–H (3300 cm⁻¹) and C–Cl (750 cm⁻¹) stretches, consistent across analogs .
Biological Activity
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol, also known as a chlorophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chlorophenyl group attached to a hydroxyethylamino moiety. This configuration contributes to its diverse biological activities, including interactions with various receptors and enzymes.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₂ClN₂O |
| Molecular Weight | 187.66 g/mol |
| Solubility | Soluble in polar solvents |
| Functional Groups | Hydroxyl, Amino, Aromatic |
The biological activity of this compound primarily involves:
- Receptor Binding: The compound can bind to various receptors, influencing their activity. This interaction is crucial for modulating physiological responses.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting biochemical processes and contributing to its therapeutic potential.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting the proliferation of cancer cells:
- In Vitro Studies: Compounds similar to this compound have demonstrated IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent antiproliferative activity .
Analgesic Effects
The compound has been noted for its potential analgesic properties through the synthesis of capsaicin analogs. These analogs are being explored for pain management therapies due to their ability to interact with pain receptors effectively.
Case Studies and Research Findings
- Antiproliferative Activity:
-
Enzyme Interaction Studies:
- Research focusing on the compound's interaction with metabolic enzymes revealed that it could act as an inhibitor, enhancing its therapeutic profile against diseases influenced by these pathways.
- Toxicological Assessments:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
